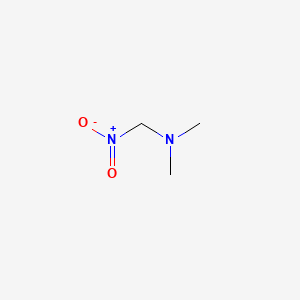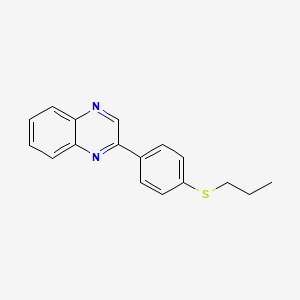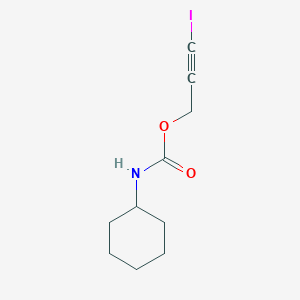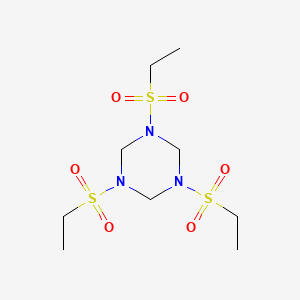![molecular formula C14H19NO2 B14641809 1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine CAS No. 54373-60-3](/img/structure/B14641809.png)
1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine is an organic compound that features a piperidine ring attached to a benzodioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine typically involves the reaction of piperidine with a benzodioxole derivative. One common method involves the use of 1,3-benzodioxole-5-yl-ethanol as a starting material, which undergoes a substitution reaction with piperidine under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Aplicaciones Científicas De Investigación
1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects . Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Eutylone: A synthetic cathinone with stimulant properties.
Piperine: An amide found in black pepper with various biological activities.
Uniqueness
1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
54373-60-3 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine |
InChI |
InChI=1S/C14H19NO2/c1-2-7-15(8-3-1)9-6-12-4-5-13-14(10-12)17-11-16-13/h4-5,10H,1-3,6-9,11H2 |
Clave InChI |
UBERAOLTYUADLH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



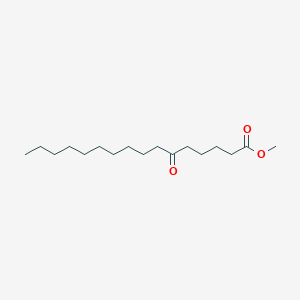

![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
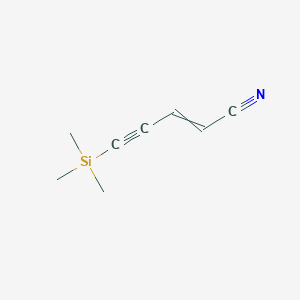
![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
